REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=C(C(O)=O)[C:6]([OH:12])=[CH:5][CH:4]=1)=[O:2].[C:13](=O)([O-])[O-].[K+].[K+].CI.[C:21]([O:24][CH2:25]C)(=[O:23])[CH3:22].CCCCCC>CC(C)=O>[CH3:13][O:12][C:6]1[CH:5]=[CH:4][C:3]([CH:1]=[O:2])=[CH:11][C:22]=1[C:21]([O:24][CH3:25])=[O:23] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(C(=O)O)=C1)O
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
34.06 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC.CCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat to reflux
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
EXTRACTION
|
Details
|
extract five times with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extract with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)OC)C=C(C=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |